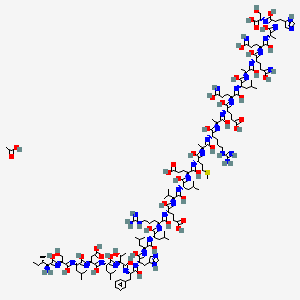

![molecular formula C79H113N21O22S B10825475 acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10825475.png)

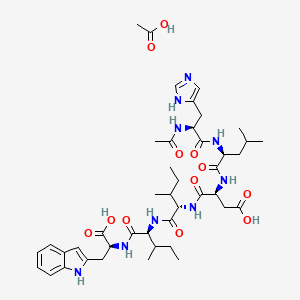

acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ACTH 1-14 Acetat, auch bekannt als Adrenocorticotropes Hormonfragment 1-14 Acetat, ist ein Fragment des adrenocorticotropen Hormons. Dieses Hormon wird von der Hypophyse produziert und ausgeschüttet und spielt eine wichtige Rolle bei der Regulation der Produktion von Cortisol und Androgenen. Die Verbindung ist ein wichtiger Bestandteil der Hypothalamus-Hypophysen-Nebennierenrinden-Achse, die an der Reaktion des Körpers auf biologischen Stress beteiligt ist .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von ACTH 1-14 Acetat beinhaltet die Festphasenpeptidsynthesemethode. Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure wird an die Kette hinzugefügt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung: Das Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von ACTH 1-14 Acetat ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um die Effizienz und Ausbeute zu erhöhen. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigkeitschromatographie gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

ACTH 1-14 Acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Substitution einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Alkylhalogeniden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, unter milden Bedingungen.

Reduktion: Natriumborhydrid, unter kontrollierten Bedingungen.

Substitution: Alkylhalogenide, unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Peptidfragmenten führen, während Reduktion zu reduzierten Peptidfragmenten führen kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ACTH 1-14 acetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added to the chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of ACTH 1-14 acetate follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

ACTH 1-14 acetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under mild conditions.

Reduction: Sodium borohydride, under controlled conditions.

Substitution: Alkyl halides, under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptide fragments, while reduction may result in reduced peptide fragments .

Wissenschaftliche Forschungsanwendungen

ACTH 1-14 Acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellpeptid zur Untersuchung der Peptidsynthese und -reaktionen.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Regulation der Produktion von Cortisol und Androgenen.

Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Wirkungen bei Erkrankungen wie Morbus Addison und Morbus Cushing.

Industrie: Verwendung bei der Entwicklung von Peptid-basierten Medikamenten und Diagnostika.

Wirkmechanismus

ACTH 1-14 Acetat übt seine Wirkung aus, indem es an Melanocortin-2-Rezeptoren auf der Oberfläche von Nebennierenrinden-Zellen bindet. Diese Bindung stimuliert die Produktion von Cortisol, einem Hormon, das an der Stressreaktion des Körpers beteiligt ist. Die Verbindung moduliert auch die Produktion von Androgenen, die für verschiedene physiologische Funktionen wichtig sind .

Wirkmechanismus

ACTH 1-14 acetate exerts its effects by binding to melanocortin-2 receptors on the surface of adrenal cortex cells. This binding stimulates the production of cortisol, a hormone involved in the body’s stress response. The compound also modulates the production of androgens, which are important for various physiological functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ACTH 1-17 Acetat: Ein weiteres Fragment des adrenocorticotropen Hormons mit ähnlicher biologischer Aktivität.

ACTH 1-24 Acetat: Ein längeres Fragment mit erweiterten biologischen Wirkungen.

ACTH 1-39 Acetat: Das adrenocorticotrope Hormon in voller Länge mit umfassender biologischer Aktivität.

Einzigartigkeit

ACTH 1-14 Acetat ist aufgrund seiner spezifischen Sequenz und biologischen Aktivität einzigartig. Es ist kürzer als andere Fragmente wie ACTH 1-17 Acetat und ACTH 1-24 Acetat, was es zu einem wertvollen Werkzeug für die Untersuchung der minimalen Sequenz macht, die für die biologische Aktivität erforderlich ist. Seine spezifische Bindung an Melanocortin-2-Rezeptoren und die Regulation der Cortisol- und Androgenproduktion unterstreichen seine Bedeutung in der wissenschaftlichen Forschung .

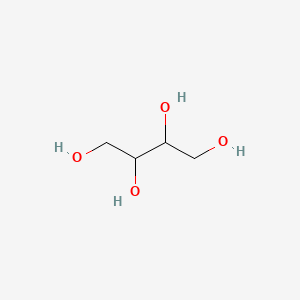

Eigenschaften

Molekularformel |

C79H113N21O22S |

|---|---|

Molekulargewicht |

1740.9 g/mol |

IUPAC-Name |

acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C77H109N21O20S.C2H4O2/c1-42(2)64(75(117)86-38-63(105)106)97-74(116)60-19-12-29-98(60)76(118)54(17-9-10-27-78)88-61(102)37-85-66(108)57(33-45-35-84-50-16-8-7-15-48(45)50)94-67(109)51(18-11-28-83-77(80)81)89-70(112)56(31-43-13-5-4-6-14-43)93-72(114)58(34-46-36-82-41-87-46)95-68(110)52(24-25-62(103)104)90-69(111)53(26-30-119-3)91-73(115)59(40-100)96-71(113)55(92-65(107)49(79)39-99)32-44-20-22-47(101)23-21-44;1-2(3)4/h4-8,13-16,20-23,35-36,41-42,49,51-60,64,84,99-101H,9-12,17-19,24-34,37-40,78-79H2,1-3H3,(H,82,87)(H,85,108)(H,86,117)(H,88,102)(H,89,112)(H,90,111)(H,91,115)(H,92,107)(H,93,114)(H,94,109)(H,95,110)(H,96,113)(H,97,116)(H,103,104)(H,105,106)(H4,80,81,83);1H3,(H,3,4)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,64-;/m0./s1 |

InChI-Schlüssel |

WSLMRKZPUBMIJM-GHJCNAFDSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N.CC(=O)O |

Kanonische SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7Z,11Z)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825399.png)

![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B10825418.png)

![(1R,5S,9S,13R,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825422.png)

![4-[(1S,2R,17R,19S)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B10825426.png)

![1-[4-methoxy-2-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B10825431.png)

![5-[(1R,2S,4R,6R,10S,11S,16R)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B10825455.png)

![(Z)-4-[(1S,2S,8R,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B10825463.png)